molecular formula C15H28N8 B044442 Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl- CAS No. 123035-67-6

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-

Cat. No. B044442
M. Wt: 320.44 g/mol
InChI Key: ZIIJYZBYBOCIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is synthesized using a specific method and has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is not fully understood. However, it has been suggested that the compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, the compound has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-). Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as drug development and disease treatment. The compound's potential toxicity and safety profile also need to be thoroughly investigated before it can be used in clinical settings. Additionally, the compound's interactions with specific enzymes and proteins need to be studied to further understand its biochemical and physiological effects. Overall, hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a promising compound that has the potential to contribute to various scientific fields.

Synthesis Methods

The synthesis of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) involves the reaction of hydrazine hydrate with 2-cyclopentylideneacetonitrile in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the resulting product is purified using various techniques.

Scientific Research Applications

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been used as a building block for the synthesis of various drugs and has shown potential as an anticancer agent.

properties

CAS RN

123035-67-6

Product Name

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-

Molecular Formula

C15H28N8

Molecular Weight

320.44 g/mol

IUPAC Name

2-cyclopentyl-1-[(E)-[(1E)-1-[(N'-cyclopentylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine

InChI

InChI=1S/C15H28N8/c1-11(21-23-15(17)20-13-8-4-5-9-13)10-18-22-14(16)19-12-6-2-3-7-12/h10,12-13H,2-9H2,1H3,(H3,16,19,22)(H3,17,20,23)/b18-10+,21-11+

InChI Key

ZIIJYZBYBOCIJN-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\NC(=NC1CCCC1)N)/C=N/NC(=NC2CCCC2)N

SMILES

CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N

Canonical SMILES

CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N

synonyms

methylglyoxal bis(cyclopentylamidinohydrazone)
MGBCP

Origin of Product

United States

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